Cas no 105515-33-1 (3-(4-Bromophenyl)-2-propen-1-ol)

3-(4-Bromophenyl)-2-propen-1-ol structure
105515-33-1 structure
Nome del prodotto:3-(4-Bromophenyl)-2-propen-1-ol
Numero CAS:105515-33-1
MF:C9H9BrO
MW:213.071161985397
MDL:MFCD08056664
CID:1077831
PubChem ID:11183465

3-(4-Bromophenyl)-2-propen-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(4-Bromophenyl)-2-propen-1-ol
    • (E)-3-(4-bromophenyl)prop-2-en-1-ol
    • (2E)-3-(4-bromophenyl)prop-2-en-1-ol
    • (E)-3-(4-bromophenyl)-2-propen-1-ol
    • (E)-3-(4-bromo-phenyl)-prop-2-en-1-ol
    • (E)-p-bromocinnamic alcohol
    • (E)-p-bromocinnamyl alcohol
    • 2-Propen-1-ol, 3-(4-bromophenyl)-, (2E)-
    • ACMC-20ex0s
    • AG-A-51897
    • CTK0G5386
    • CTK8A1969
    • SureCN119647
    • trans-3-(4-bromophenyl)-2-propen-1-ol
    • 3-(4-Bromo-phenyl)-prop-2-en-1-ol
    • (E)-4-bromocinnamyl alcohol
    • 130265-32-6
    • MFCD08056664
    • AT26502
    • trans-3-(4-Bromophenyl) prop-2-en-1-ol
    • 105515-33-1
    • trans-3-(4-Bromophenyl)prop-2-en-1-ol
    • 7Z-0205
    • SCHEMBL119646
    • J-501910
    • (2E)-3-(4-bromophenyl)-2-propen-1-ol
    • 4-bromocinnamyl alcohol
    • 3-(4-bromophenyl)prop-2-en-1-ol
    • EN300-1084755
    • SCHEMBL119647
    • CS-0231479
    • AKOS005064552
    • DLEIRQMIYDUVBY-OWOJBTEDSA-N
    • MDL: MFCD08056664
    • Inchi: InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+
    • Chiave InChI: DLEIRQMIYDUVBY-OWOJBTEDSA-N
    • Sorrisi: C(=C\C1=CC=C(C=C1)Br)/CO

Proprietà calcolate

  • Massa esatta: 211.98367
  • Massa monoisotopica: 211.98368g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 126
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • Superficie polare topologica: 20.2Ų
  • XLogP3: 2.4

Proprietà sperimentali

  • Punto di fusione: 68-70°
  • PSA: 20.23

3-(4-Bromophenyl)-2-propen-1-ol Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

3-(4-Bromophenyl)-2-propen-1-ol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB256754-500 mg
3-(4-Bromophenyl)-2-propen-1-ol, 95%; .
105515-33-1 95%
500MG
€162.90 2022-03-25
Key Organics Ltd
7Z-0205-1MG
3-(4-bromophenyl)-2-propen-1-ol
105515-33-1 >95%
1mg
£37.00 2025-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
045524-1g
3-(4-Bromophenyl)-2-propen-1-ol
105515-33-1 >95%
1g
3706.0CNY 2021-07-05
Apollo Scientific
OR33197-1g
(2E)-3-(4-Bromophenyl)prop-2-en-1-ol
105515-33-1 95%
1g
£160.00 2023-09-02
Key Organics Ltd
7Z-0205-5G
3-(4-bromophenyl)-2-propen-1-ol
105515-33-1 >95%
5g
£396.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1302149-50mg
(2E)-3-(4-Bromophenyl)-2-propen-1-ol
105515-33-1 95%
50mg
¥1360.00 2024-08-09
Key Organics Ltd
7Z-0205-1G
3-(4-bromophenyl)-2-propen-1-ol
105515-33-1 >95%
1g
£132.00 2025-02-08
Key Organics Ltd
7Z-0205-25G
3-(4-bromophenyl)-2-propen-1-ol
105515-33-1 >95%
25g
£1584.00 2025-02-08
Enamine
EN300-1084755-0.5g
(2E)-3-(4-bromophenyl)prop-2-en-1-ol
105515-33-1 95%
0.5g
$177.0 2023-10-27
Enamine
EN300-1084755-0.05g
(2E)-3-(4-bromophenyl)prop-2-en-1-ol
105515-33-1 95%
0.05g
$54.0 2023-10-27
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:105515-33-1)3-(4-Bromophenyl)-2-propen-1-ol
A1099410
Purezza:99%
Quantità:5g
Prezzo ($):472.0